2-n-HexyloxyphenylZinc bromide
Description
2-n-HexyloxyphenylZinc bromide (C₁₂H₁₇OZnBr) is an organozinc reagent characterized by a phenyl ring substituted with a hexyloxy group (-O-C₆H₁₃) at the ortho position, bonded to a zinc bromide moiety. Organozinc compounds like this are pivotal in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity, tolerance for functional groups, and compatibility with diverse catalysts . The hexyloxy group, a six-carbon alkyl chain linked via an oxygen atom, confers unique steric and electronic properties, influencing solubility in organic solvents (e.g., THF, ethers) and stability under reaction conditions .
Properties
Molecular Formula |
C12H17BrOZn |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
bromozinc(1+);hexoxybenzene |
InChI |
InChI=1S/C12H17O.BrH.Zn/c1-2-3-4-8-11-13-12-9-6-5-7-10-12;;/h5-7,9H,2-4,8,11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
FRIZWFDUEXPVJZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCOC1=CC=CC=[C-]1.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-n-HexyloxyphenylZinc bromide can be synthesized through the reaction of 2-n-Hexyloxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of 2-n-Hexyloxyphenyl bromide in THF.
- Addition of zinc powder to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of 2-n-HexyloxyphenylZinc bromide may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-n-HexyloxyphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Catalysts: Palladium-based catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran (THF) is a preferred solvent due to its ability to stabilize the organozinc compound and facilitate the reaction.
Major Products
The major products formed from reactions involving 2-n-HexyloxyphenylZinc bromide depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
2-n-HexyloxyphenylZinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of complex molecules.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-n-HexyloxyphenylZinc bromide involves the transfer of the phenyl group from the zinc atom to an electrophilic carbon atom in the substrate. This process is facilitated by the coordination of the zinc atom with the solvent and the presence of a suitable catalyst. The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include phenylzinc bromides with varying substituents (e.g., alkyl, halogen, alkoxy groups) and organometallic reagents with different metals (e.g., Mg, Li). Below is a comparative analysis:
Table 1: Comparison of 2-n-HexyloxyphenylZinc Bromide with Analogues
| Compound Name | Substituent Position/Type | Reactivity Features | Stability & Solubility | Key Applications | References |
|---|---|---|---|---|---|
| 2-n-HexyloxyphenylZinc bromide | Ortho-hexyloxy | Moderate reactivity; steric hindrance from C₆ chain | High stability in THF; moisture-sensitive | Synthesis of lipophilic pharmaceuticals, agrochemicals | Inferred |
| 2-n-Butyloxy-5-chlorophenylZinc bromide | Ortho-butyloxy, para-Cl | Enhanced electrophilicity due to Cl; faster coupling rates | Soluble in ethers; less stable than hexyloxy derivative | Functionalized aromatic systems | |
| (2-t-Butoxy-5-fluorophenyl)Zinc bromide | Ortho-tert-butoxy, meta-F | High steric bulk; electron-withdrawing F increases selectivity | Limited solubility in polar solvents | Catalytic asymmetric synthesis | |
| 2-Chloro-6-methylphenylZinc bromide | Ortho-Cl, meta-CH₃ | High reactivity in Pd-catalyzed couplings; Cl directs regioselectivity | Moderate stability; air-sensitive | Polymer precursors, dyes | |
| 2-(N,N-Dimethylamino)phenylZinc bromide | Ortho-N(CH₃)₂ | Strong electron-donating group; accelerates transmetallation | Stable in THF; sensitive to O₂ | Pharmaceuticals, ligands |
Key Differentiating Factors
Substituent Effects: Hexyloxy vs. Shorter Alkyl Chains (e.g., Butyloxy): The hexyloxy group improves solubility in nonpolar solvents and stabilizes the zinc center via steric shielding, reducing side reactions (e.g., proto-dezincification). However, its bulk may slow reaction kinetics compared to butyloxy analogues . Electron-Donating vs. Electron-Withdrawing Groups: The hexyloxy group’s electron-donating nature (via oxygen) enhances nucleophilicity at the zinc-bound carbon, contrasting with electron-withdrawing groups (e.g., -F, -Cl) that increase electrophilic coupling efficiency .
Reactivity in Cross-Coupling :
- Compared to Mg or Li-based reagents (e.g., Grignards), zinc reagents like 2-n-hexyloxyphenylzinc bromide exhibit milder reactivity, reducing undesired side reactions with sensitive electrophiles (e.g., esters, nitriles) .
- In Negishi coupling, the hexyloxy derivative’s steric bulk may necessitate optimized catalysts (e.g., Pd-P(t-Bu)₃) to achieve high yields, unlike smaller analogues (e.g., methyl-substituted) that react efficiently with standard Pd catalysts .
Stability and Handling: The hexyloxy group’s hydrophobic nature improves shelf-life in THF compared to hydrophilic substituents (e.g., -OH, -NH₂). However, all organozinc bromides require inert atmospheres for storage .
Applications :
- Pharmaceuticals : The hexyloxy group’s lipophilicity aids in designing drug candidates with improved membrane permeability, unlike polar analogues (e.g., -COOH derivatives) .
- Materials Science : Used in synthesizing liquid crystals or polymers where alkyl chain length dictates mesomorphic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
